molecular formula C11H13NO2S B12549397 O-Ethyl benzamidoethanethioate CAS No. 142066-04-4

O-Ethyl benzamidoethanethioate

Cat. No.: B12549397
CAS No.: 142066-04-4
M. Wt: 223.29 g/mol
InChI Key: PSSJLCFRTJBHIA-UHFFFAOYSA-N
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Description

O-Ethyl benzamidoethanethioate is an organic compound with the molecular formula C11H15NOS It is a derivative of benzamide and contains both an ethyl group and a thioester functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

O-Ethyl benzamidoethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

O-Ethyl benzamidoethanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Ethyl benzamidoethanethioate involves its interaction with specific molecular targets and pathways. The thioester group is known to be reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl benzamidoethanethioate is unique due to its combination of an ethyl group and a thioester functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

142066-04-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

O-ethyl 2-benzamidoethanethioate

InChI

InChI=1S/C11H13NO2S/c1-2-14-10(15)8-12-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)

InChI Key

PSSJLCFRTJBHIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

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